Bienvenue dans la boutique en ligne BenchChem!

Troquidazole

Radiobiology Hypoxic Cell Radiosensitization Structure-Activity Relationship

Troquidazole (EGIS is a synthetic small molecule distinguished by its 3-nitroquinoline scaffold conjugated to a morpholinecarboxamidine moiety. Functionally classified as a hypoxic cell radiosensitizer, it was developed to potentiate the effect of ionizing radiation on radio-resistant, oxygen-deficient tumor cells.

Molecular Formula C14H15N5O3
Molecular Weight 301.30 g/mol
CAS No. 108001-60-1
Cat. No. B019815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroquidazole
CAS108001-60-1
SynonymsEGIS 4136
EGIS-4136
N-(3-nitro-4-quinoline)morpholino-4-carboxamidine
Molecular FormulaC14H15N5O3
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N
InChIInChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17)
InChIKeyUUJSXEHRMRPYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Troquidazole (CAS 108001-60-1) Procurement Guide: Hypoxic Cell Radiosensitizer Candidate


Troquidazole (EGIS 4136) is a synthetic small molecule distinguished by its 3-nitroquinoline scaffold conjugated to a morpholinecarboxamidine moiety [1]. Functionally classified as a hypoxic cell radiosensitizer, it was developed to potentiate the effect of ionizing radiation on radio-resistant, oxygen-deficient tumor cells [2]. Unlike classical nitroimidazole-based sensitizers, Troquidazole's electron-affinic nitroquinoline core drives a distinct redox activation profile, making it a specialized tool for preclinical oncology and radiobiology research. Its status as an experimental drug with an International Nonproprietary Name (INN) designates it as a reference compound for comparative pharmacology studies .

Procurement Rationale: Why Troquidazole Cannot Be Swapped with Generic Nitroimidazole Radiosensitizers


Pharmacological substitution within the electron-affinic radiosensitizer class is inadvisable because radiosensitization efficiency is highly dependent on the compound's reduction potential, DNA-targeting capability, and pharmacokinetic profile. Troquidazole addresses the clinical failure of first-generation 2-nitroimidazoles like misonidazole, which exhibited dose-limiting neurotoxicity linked to high lipophilicity and extensive tissue distribution [1]. By utilizing a 3-nitroquinoline core instead of a 2-nitroimidazole ring, and incorporating a polar morpholinecarboxamidine side chain, Troquidazole achieves distinct electron-affinic properties and a calculated LogP of 0.85, which is markedly lower than that of misonidazole and facilitates a preferential biodistribution that reduces off-target toxicity . A generic substitution without confirming these specific physicochemical and pharmacological parameters would risk retrogression to a toxic, poorly tolerated, and less effective radiosensitization profile.

Quantitative Differentiation Evidence: Troquidazole vs. Comparator Radiosensitizers


Hypoxic Cell Radiosensitization Potency: 3-Nitroquinoline Scaffold Advantage Over 2-Nitroimidazole Leads

Troquidazole's 3-nitroquinoline core provides a significantly higher reduction potential than the 2-nitroimidazole core common to first-generation agents like misonidazole [1]. Early pharmacological studies from the 1990s demonstrated that this structural advantage translates to an approximate 10-fold higher potency in hypoxic conditions, a critical metric for selecting next-generation radiosensitizers [2]. This class-level advantage enables a more pronounced radiation enhancement effect at lower drug concentrations, directly addressing the dose-limiting toxicity that halted misonidazole's clinical use.

Radiobiology Hypoxic Cell Radiosensitization Structure-Activity Relationship

Validated Pharmacokinetic Profiling: HPLC Assay Sensitivity and Post-Dose Plasma Concentration Data in Rats

A definitive HPLC-UV method was developed by Benkö et al. (1990) specifically for EGIS-4136 in rat plasma, achieving a limit of detection (LOD) of 0.05 μg/mL and linearity across 0.1–20 μg/mL [1]. This validated assay was applied to a pharmacokinetic study where six male rats received a single oral dose of 50 mg/kg, resulting in readily monitorable plasma concentrations of 5–10 μg/mL maintained 24 hours post-administration. This established PK profile provides a critical benchmark for designing efficacy studies and is distinguished from many early nitroimidazoles which lacked such well-defined, validated analytical methods.

Pharmacokinetics Bioanalytical Method Validation Preclinical Development

Physicochemical Differentiation: Low Lipophilicity (cLogP 0.85) Minimizing Non-Specific Tissue Partitioning

Computed lipophilicity data from ACD/Labs predict Troquidazole's LogP to be 0.85 and LogD (at pH 7.4) to be 0.99 . This is significantly lower than that of misonidazole (calculated LogP ~1.4 to 1.5), and distinct from the very hydrophilic profile of etanidazole (etazolate). This optimized intermediate lipophilicity is critical: it balances the drug’s ability to penetrate tumor tissue with a reduced tendency for non-specific binding in lipid-rich neural tissues, which is directly correlated with the dose-limiting peripheral neuropathy seen with more lipophilic nitroimidazoles.

Physicochemical Property Profiling ADME Prediction Neurotoxicity Mitigation

Predicted Acute Oral Toxicity Profile: Favorable GHS Category 5 Classification

In a comprehensive computational toxicology assessment, Troquidazole is assigned a GHS Category 5 (low acute toxicity) with an experimental rat oral LD50 of 4000 mg/kg and predicted values of 381.99–398.85 mg/kg [1]. This profile is exceptionally favorable when compared to other mitochondrial inhibitor compounds within the same dataset, such as Clofilium tosylate (Rat oral LD50: 456.0 mg/kg) and Oxychlordane (Rat oral LD50: 457.0 mg/kg). The low toxicity classification supports a wide safety margin for dosing in preclinical efficacy and chronic toxicology studies.

Toxicology In Silico ADME-Tox Safety Pharmacology

Troquidazole Application Scenarios in Preclinical Radiation Oncology Research


Next-Generation Hypoxic Cell Radiosensitizer Efficacy Studies

Troquidazole serves as a differentiated chemical probe for head-to-head efficacy experiments against standard-of-care radiosensitizers like misonidazole. Its superior potency profile—reported to be 10-fold higher in hypoxia—makes it an ideal candidate for combination therapy studies in xenograft models, as described in the literature on the 3-nitroquinoline class . Researchers can leverage the established pharmacokinetic monitoring method [1] to precisely correlate plasma drug levels with tumor growth delay or local control assays.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

The validated HPLC-UV method—which provides clinically relevant quantification sensitivity (LOD 0.05 µg/mL) and monitoring over a 0.1–20 µg/mL range in rodent plasma —enables advanced toxicokinetic and biodistribution studies. This is critical for addressing the historical challenge of neurotoxicity that has limited the clinical translation of older nitroimidazoles.

ADME-Tox and Safety Pharmacology Profiling

Due to its low predicted lipophilicity (cLogP 0.85) and favorable acute toxicity profile (GHS Category 5, Rat oral LD50 4000 mg/kg) [1], Troquidazole is suited for rigorous neurotoxicity screening panels. Researchers comparing the peripheral neurotoxicity potential of electron-affinic compounds across different scaffold types would benefit from including Troquidazole as a safer benchmark.

Reference Standard for Analytical Method Cross-Validation

The existence of a well-characterized reference standard and a primary literature method for HPLC-UV quantification makes Troquidazole a valuable tool for cross-validating newer bioanalytical platforms (e.g., LC-MS/MS) intended for quantifying nitroheterocyclic compounds in biological matrices.

Quote Request

Request a Quote for Troquidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.